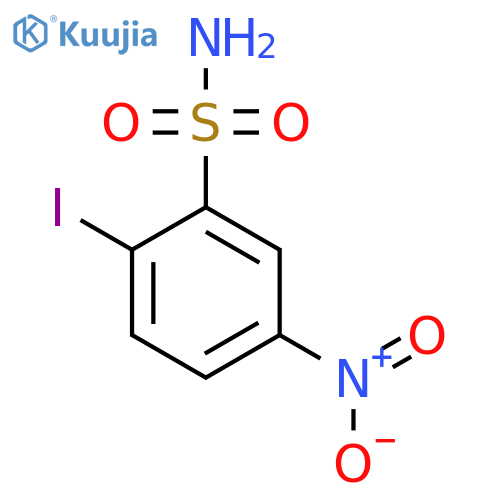

Cas no 1215268-39-5 (2-Iodo-5-nitrobenzenesulfonamide)

2-Iodo-5-nitrobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-iodo-5-nitrobenzenesulfonamide

- 2-Iodo-5-nitrobenzenesulfonamide

-

- インチ: 1S/C6H5IN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)

- InChIKey: PDZISUOYZCAQIV-UHFFFAOYSA-N

- SMILES: IC1=CC=C(C=C1S(N)(=O)=O)[N+](=O)[O-]

計算された属性

- 精确分子量: 327.90148 g/mol

- 同位素质量: 327.90148 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 320

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114

- 分子量: 328.09

- XLogP3: 1

2-Iodo-5-nitrobenzenesulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033426-500mg |

2-Iodo-5-nitrobenzenesulfonamide |

1215268-39-5 | 97% | 500mg |

$815.00 | 2023-09-04 | |

| Alichem | A013033426-1g |

2-Iodo-5-nitrobenzenesulfonamide |

1215268-39-5 | 97% | 1g |

$1475.10 | 2023-09-04 | |

| Alichem | A013033426-250mg |

2-Iodo-5-nitrobenzenesulfonamide |

1215268-39-5 | 97% | 250mg |

$470.40 | 2023-09-04 |

2-Iodo-5-nitrobenzenesulfonamide 関連文献

-

Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

2-Iodo-5-nitrobenzenesulfonamideに関する追加情報

Recent Advances in the Study of 2-Iodo-5-nitrobenzenesulfonamide (CAS: 1215268-39-5)

2-Iodo-5-nitrobenzenesulfonamide (CAS: 1215268-39-5) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its utility as a versatile intermediate in organic synthesis, as well as its biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, mechanistic insights, and potential therapeutic applications.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-Iodo-5-nitrobenzenesulfonamide as a key intermediate in the synthesis of novel sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The study demonstrated that the iodine and nitro functional groups on the benzene ring facilitate selective modifications, enabling the development of high-affinity inhibitors with improved pharmacokinetic properties. The compound's unique structural features were leveraged to enhance binding specificity and reduce off-target effects, making it a promising candidate for further optimization.

Another significant advancement was reported in the field of antimicrobial research. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored the antibacterial and antifungal activities of 2-Iodo-5-nitrobenzenesulfonamide derivatives. The researchers synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that certain derivatives exhibited potent inhibitory effects, with minimal cytotoxicity to mammalian cells. These findings underscore the potential of this compound as a scaffold for developing new antimicrobial agents.

Mechanistic studies have also shed light on the compound's interactions with biological targets. For instance, a recent paper in ACS Chemical Biology elucidated the molecular basis of 2-Iodo-5-nitrobenzenesulfonamide's inhibition of bacterial sulfonamide-resistant dihydropteroate synthase (DHPS). X-ray crystallography and molecular docking analyses revealed that the iodine atom plays a critical role in forming halogen bonds with key residues in the enzyme's active site, thereby enhancing binding affinity. This discovery provides valuable insights for the design of next-generation sulfonamide antibiotics capable of overcoming resistance mechanisms.

In addition to its biological applications, 2-Iodo-5-nitrobenzenesulfonamide has been employed in materials science. A 2022 study in the Journal of Materials Chemistry C demonstrated its use as a precursor for the synthesis of conductive polymers with applications in organic electronics. The nitro and sulfonamide groups were found to influence the polymer's electronic properties, enabling tunable conductivity and stability under varying environmental conditions. This interdisciplinary approach highlights the compound's versatility beyond traditional medicinal chemistry.

Despite these promising developments, challenges remain in the optimization of 2-Iodo-5-nitrobenzenesulfonamide-based compounds. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the exploration of prodrug strategies, formulation improvements, and combination therapies to enhance clinical applicability. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize the potential of this compound.

In conclusion, 2-Iodo-5-nitrobenzenesulfonamide (CAS: 1215268-39-5) represents a multifaceted tool in chemical biology and drug discovery. Its unique structural properties and diverse applications underscore its importance as a research focus. Continued investigation into its mechanisms and derivatives will likely yield innovative solutions to pressing challenges in medicine and materials science.

1215268-39-5 (2-Iodo-5-nitrobenzenesulfonamide) Related Products

- 1236698-55-7(5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol)

- 2137836-82-7(5-chloro-6-(3-formyl-5-methyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid)

- 1806136-50-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 1805113-99-8(2-Chloro-3-fluoro-4-methylbenzyl chloride)

- 1217474-91-3(Galactinol dihydrate)

- 1261450-39-8(3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine)

- 2764728-68-7(5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine)

- 90771-25-8(5-Amino-2-benzoylisoxazol-3(2H)-one)

- 1805135-73-2(4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)

- 1599479-20-5(2-{9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-3-yl}acetic acid)